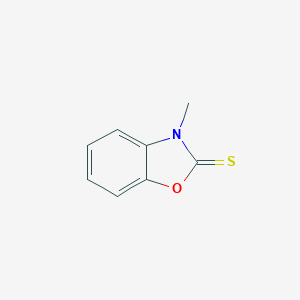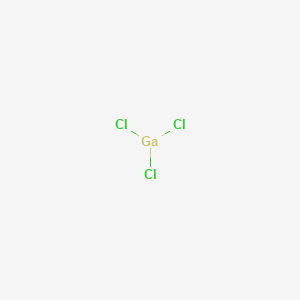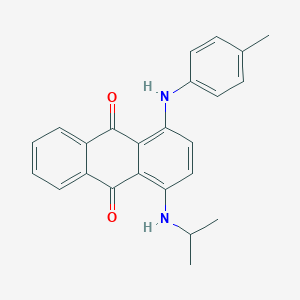
Chloro(2,2-dimethylpropyl)mercury
Übersicht
Beschreibung
Chloro(2,2-dimethylpropyl)mercury is an organomercury compound with the chemical formula C5H11ClHg It is characterized by the presence of a mercury atom bonded to a chloro group and a 2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-dimethylpropyl)mercury typically involves the reaction of 2,2-dimethylpropyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often include the use of hydroxylic solvents such as water or ethanol-water mixtures. The process involves the solvolysis of the starting materials, leading to the formation of the desired organomercury compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(2,2-dimethylpropyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions:
Solvolysis: Involves the use of hydroxylic solvents like water or ethanol-water mixtures.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while oxidation and reduction reactions can lead to different mercury species.
Wissenschaftliche Forschungsanwendungen
Chloro(2,2-dimethylpropyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloro(2,2-dimethylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Another organomercury compound with a methyl group instead of a 2,2-dimethylpropyl group.
Ethylmercury: Contains an ethyl group bonded to mercury.
Phenylmercury: Features a phenyl group attached to the mercury atom.
Uniqueness: Chloro(2,2-dimethylpropyl)mercury is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical properties compared to other organomercury compounds
Eigenschaften
IUPAC Name |
chloro(2,2-dimethylpropyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXSUXTXRYWQEY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClHg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328174 | |
| Record name | Chloro(2,2-dimethylpropyl)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10284-47-6 | |
| Record name | NSC4603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloro(2,2-dimethylpropyl)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















